环丙基(吡啶-2-基)甲胺

描述

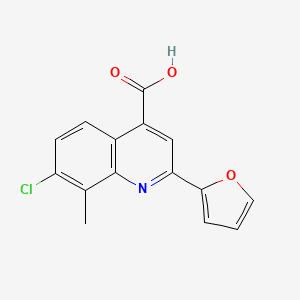

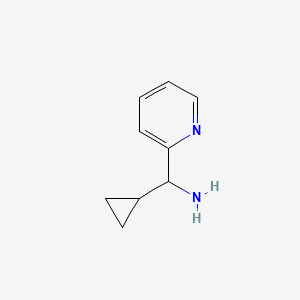

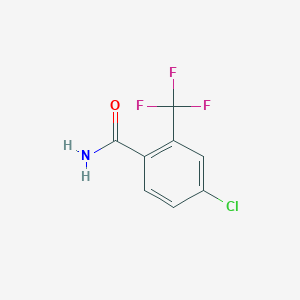

Cyclopropyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.20 g/mol . This compound is also known by other names such as 1-Cyclopropyl-1-(2-pyridyl)methylamine and (S)-cyclopropyl (pyridin-2-yl)methanamine .

Synthesis Analysis

The synthesis of Cyclopropyl(pyridin-2-yl)methanamine and its derivatives has been reported in several studies . For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study reported the synthesis of 2-(pyridin-2-yl) pyrimidine derivatives and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of Cyclopropyl(pyridin-2-yl)methanamine consists of a cyclopropyl group attached to a methanamine group which is further attached to a pyridin-2-yl group . The InChI code for this compound is InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2 .Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropyl(pyridin-2-yl)methanamine are not detailed in the search results, it’s worth noting that pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .Physical And Chemical Properties Analysis

Cyclopropyl(pyridin-2-yl)methanamine has a molecular weight of 148.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .科学研究应用

化学合成

环丙基(吡啶-2-基)甲胺用于合成各种化学化合物。 由于其独特的结构和反应性,它是生产不同类型化学品的关键成分 .

医药中间体

该化合物是重要的医药中间体,特别是用于合成吡啶-2-基-甲酮基团 . 吡啶-2-基-甲酮在制药行业中很重要,近年来这些化合物的合成方法受到了广泛关注 .

氧化反应

环丙基(吡啶-2-基)甲胺用于氧化反应。 例如,它用于通过在温和条件下用水直接进行Csp3-H氧化方法,由吡啶-2-基-甲烷合成吡啶-2-基-甲酮 .

铜催化

该化合物参与铜催化反应。 在一项研究中,它被用于高效的铜催化合成吡啶-2-基-甲酮 .

涉及水的氧化反应

环丙基(吡啶-2-基)甲胺用于涉及水的氧化反应。 在这些反应中,水参与氧化过程并充当单一氧源 .

钌催化剂

安全和危害

未来方向

The development of Cyclopropyl(pyridin-2-yl)methanamine and its derivatives as potential therapeutic agents is a promising area of research . For instance, they could be developed as novel and selective TRPV3 antagonists . Another study suggested that these compounds might be developed as novel anti-fibrotic drugs .

作用机制

Target of Action

Cyclopropyl(pyridin-2-yl)methanamine is a chemical compound that has been used in various chemical reactions . .

Mode of Action

It has been used in oxidation reactions of primary and secondary amines to their corresponding aldehydes and ketones . This suggests that Cyclopropyl(pyridin-2-yl)methanamine may interact with its targets by participating in oxidation reactions.

Biochemical Pathways

Given its role in oxidation reactions, it may be involved in pathways related to the metabolism of amines .

Result of Action

Given its role in oxidation reactions, it may influence the cellular concentrations of amines and their corresponding aldehydes and ketones .

Action Environment

Like many chemical reactions, the oxidation reactions it participates in may be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

cyclopropyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYIHZIVTALTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397921 | |

| Record name | cyclopropyl(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

535925-68-9 | |

| Record name | cyclopropyl(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)